molecular formula C19H19N3OS B1230582 1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea

1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea

Cat. No. B1230582
M. Wt: 337.4 g/mol
InChI Key: SCKDJBQVQXLHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Chemical Characterization

1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea and its derivatives have been synthesized and characterized, revealing their molecular structure and various properties. For instance, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved FT-IR, 1H-NMR, and mass spectrometry, along with computational quantum chemical studies like IR, UV, NBO analysis performed by DFT with B3LYP exchange-correlation functional, indicating its stable molecular structure and significant chemical properties (Mushtaque et al., 2016). Similarly, derivatives like N-(4-chlorobutanoyl)-N'-(2-methylphenyl)thiourea have been synthesized and characterized by spectroscopic (UV/vis, FT-IR, and NMR) and X-ray crystallography techniques, with DFT and TD-DFT calculations predicting various molecular properties, indicating the effect of isomerization on spectroscopic data (Abosadiya et al., 2015).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of several derivatives of 1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea have been extensively studied. For instance, the study of furan derivatives of substituted phenylthiourea provided insights into their molecular and crystal structure through spectral studies, semi-empirical quantum-chemical calculations, and X-ray structure analyses. The findings included details about intramolecular hydrogen bonds and the three-level Fermi resonance effect in IR spectra, with X-ray single-crystal diffraction analyses corroborating the molecular and crystal structure of these compounds (Hritzová et al., 2005). Similarly, the structural investigation based on Hirshfeld surfaces of N-Aroyl-N’-(2-pyridyl)thiourea derivatives, including 1-(4Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, highlighted the stabilization of structures by various intermolecular interactions (Draman, 2021).

Biological Activities and Applications

Derivatives of 1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea have shown potential in various biological applications. For example, 1-acetyl-3-(2-methylphenyl)thiourea and its analogs have demonstrated DNA-binding capabilities, antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential as anti-cancer agents (Tahir et al., 2015). Additionally, studies on N-benzoyl-N'-alkylthioureas and their complexes with metals such as Ni(II), Co(III), and Pt(II) revealed their activity against fungi and yeast, showcasing their potential in pharmaceutical applications (del Campo et al., 2004).

properties

Product Name

1-(2-Furanylmethyl)-3-(2-methylphenyl)-1-(3-pyridinylmethyl)thiourea

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C19H19N3OS/c1-15-6-2-3-9-18(15)21-19(24)22(14-17-8-5-11-23-17)13-16-7-4-10-20-12-16/h2-12H,13-14H2,1H3,(H,21,24)

InChI Key

SCKDJBQVQXLHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(CC2=CN=CC=C2)CC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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